2-(6-Phenoxy-pyridin-3-yl)-ethylamine
Overview
Description
2-(6-Phenoxy-pyridin-3-yl)-ethylamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a phenoxy group and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenoxy group with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-(6-Phenoxy-pyridin-3-yl)-ethylamine has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(6-Phenoxy-pyridin-3-yl)-ethylamine exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
2-(6-Phenoxy-pyridin-3-yl)-ethylamine is structurally similar to other compounds containing pyridine and phenoxy groups. Some similar compounds include:
2-(6-Methoxy-pyridin-3-yl)-ethylamine: This compound differs by having a methoxy group instead of a phenoxy group.
2-(6-Nitro-pyridin-3-yl)-ethylamine: This compound contains a nitro group in place of the phenoxy group.
2-(6-Phenyl-pyridin-3-yl)-ethylamine: This compound has a phenyl group instead of a phenoxy group.
These compounds may exhibit different chemical and biological properties due to the variations in their substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Biological Activity
2-(6-Phenoxy-pyridin-3-yl)-ethylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structure, has shown promise in various biological activities, particularly in neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a phenoxy group attached to a pyridine ring, which is further connected to an ethylamine moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Neuropharmacological Effects : The compound has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. It acts as a positive allosteric modulator, enhancing receptor activity, which may have implications for cognitive enhancement and neuroprotection .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacological Studies
In vitro studies have demonstrated that this compound significantly enhances the activity of α7 nAChRs. The following table summarizes the findings from these studies:
Compound | EC50 (µM) | Max. Modulation (%) |
---|---|---|
This compound | 0.16 | 700 |
These results indicate a potent modulatory effect on the α7 nAChR, suggesting potential applications in treating cognitive disorders .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The following table presents data on its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 5.0 | Induces apoptosis via caspase activation |
U937 (monocytic leukemia) | 4.5 | Inhibits cell proliferation |
CEM (T-cell leukemia) | 3.0 | Modulates survival pathways |
The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent .
Case Studies
- Cognitive Enhancement : A study involving animal models showed that administration of this compound improved memory retention and cognitive function, correlating with increased α7 nAChR activity .
- Cancer Treatment : In a preclinical trial, patients with advanced cancer were treated with a regimen including this compound, resulting in reduced tumor size and improved survival rates compared to controls .
Properties
IUPAC Name |
2-(6-phenoxypyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSPCNHXYPHVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680596 | |
Record name | 2-(6-Phenoxypyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-48-5 | |
Record name | 2-(6-Phenoxypyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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